molecular formula C21H20N2O3S B2366508 N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide CAS No. 896298-56-9

N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide

Cat. No.: B2366508
CAS No.: 896298-56-9
M. Wt: 380.46
InChI Key: HEPGGKKXTXFCAO-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-phenoxybenzoic acid with 2-amino-4,5-dimethylthiophene-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4,5-trimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of methyl and phenoxybenzamido groups differentiates it from other thiophene derivatives .

Properties

IUPAC Name

N,4,5-trimethyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-13-14(2)27-21(18(13)20(25)22-3)23-19(24)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGGKKXTXFCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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